molecular formula C11H8FNO4 B10908224 2-[(4-Fluoro-2-nitrophenoxy)methyl]furan

2-[(4-Fluoro-2-nitrophenoxy)methyl]furan

Cat. No.: B10908224
M. Wt: 237.18 g/mol
InChI Key: SIHMNDMAQGUAEU-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-nitrophenoxy)methyl]furan is a chemical compound with the molecular formula C11H8FNO4 It is a furan derivative, characterized by the presence of a furan ring attached to a fluorinated nitrophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]furan typically involves the reaction of 4-fluoro-2-nitrophenol with a furan derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluoro-2-nitrophenoxy)methyl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluoro-2-nitrophenoxy)methyl]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-2-nitrophenoxy)methyl]furan involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluoro-2-nitrophenoxy)methyl]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

2-[(4-fluoro-2-nitrophenoxy)methyl]furan

InChI

InChI=1S/C11H8FNO4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h1-6H,7H2

InChI Key

SIHMNDMAQGUAEU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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